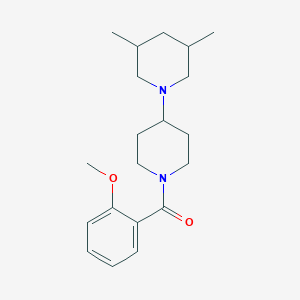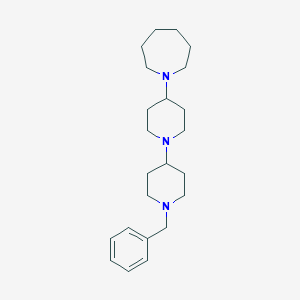
3',5'-Dimethyl-1-(2-methoxybenzoyl)-4,1'-bipiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3',5'-Dimethyl-1-(2-methoxybenzoyl)-4,1'-bipiperidine, also known as DMMDA, is a chemical compound that belongs to the class of psychoactive substances. It is a derivative of the psychedelic drug, Mescaline, and has been studied for its potential use in research applications.
Mecanismo De Acción
3',5'-Dimethyl-1-(2-methoxybenzoyl)-4,1'-bipiperidine is believed to interact with serotonin receptors in the brain, particularly the 5-HT2A receptor. It acts as a partial agonist of this receptor, which is thought to be responsible for its psychedelic effects. 3',5'-Dimethyl-1-(2-methoxybenzoyl)-4,1'-bipiperidine may also interact with other receptors, such as the dopamine D2 receptor, which could contribute to its psychoactive properties.
Biochemical and Physiological Effects:
3',5'-Dimethyl-1-(2-methoxybenzoyl)-4,1'-bipiperidine has been shown to produce a range of biochemical and physiological effects. It has been reported to increase heart rate and blood pressure, as well as produce changes in body temperature and pupil dilation. 3',5'-Dimethyl-1-(2-methoxybenzoyl)-4,1'-bipiperidine has also been shown to alter brain activity, particularly in regions associated with perception and cognition. It has been suggested that these effects could be related to its potential therapeutic applications, such as in the treatment of depression and anxiety disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3',5'-Dimethyl-1-(2-methoxybenzoyl)-4,1'-bipiperidine has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, which makes it accessible for researchers. It also has a similar chemical structure to Mescaline, which allows for comparisons between the two compounds. However, 3',5'-Dimethyl-1-(2-methoxybenzoyl)-4,1'-bipiperidine also has some limitations. It is not as well-studied as other psychoactive substances, which makes it difficult to interpret its effects. Additionally, its potential for abuse and lack of established safety profile could limit its use in clinical research.
Direcciones Futuras
There are several future directions for research on 3',5'-Dimethyl-1-(2-methoxybenzoyl)-4,1'-bipiperidine. One area of interest is its potential therapeutic applications, particularly in the treatment of depression and anxiety disorders. Further studies are needed to investigate its safety and efficacy in these conditions. Another area of interest is its potential as a tool for investigating the neural mechanisms underlying altered perception and cognition. Studies using 3',5'-Dimethyl-1-(2-methoxybenzoyl)-4,1'-bipiperidine could provide insight into the role of serotonin receptors in these processes. Finally, there is a need for further research on the pharmacology and toxicology of 3',5'-Dimethyl-1-(2-methoxybenzoyl)-4,1'-bipiperidine, particularly in relation to its potential for abuse and long-term effects.
Métodos De Síntesis
3',5'-Dimethyl-1-(2-methoxybenzoyl)-4,1'-bipiperidine can be synthesized through a multi-step process using readily available starting materials. The synthesis involves the reaction of 3,4-dimethoxyphenylacetonitrile with methylmagnesium bromide followed by the reaction with 4-piperidone to yield the final product. The purity of the compound can be improved through recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
3',5'-Dimethyl-1-(2-methoxybenzoyl)-4,1'-bipiperidine has been studied for its potential use in research applications due to its structural similarity to Mescaline, which is a known psychedelic drug. 3',5'-Dimethyl-1-(2-methoxybenzoyl)-4,1'-bipiperidine has been shown to produce similar effects to Mescaline, such as altered perception, mood, and cognition. It has been used in studies to investigate the neural mechanisms underlying these effects and to explore its potential therapeutic applications.
Propiedades
Nombre del producto |
3',5'-Dimethyl-1-(2-methoxybenzoyl)-4,1'-bipiperidine |
|---|---|
Fórmula molecular |
C20H30N2O2 |
Peso molecular |
330.5 g/mol |
Nombre IUPAC |
[4-(3,5-dimethylpiperidin-1-yl)piperidin-1-yl]-(2-methoxyphenyl)methanone |
InChI |
InChI=1S/C20H30N2O2/c1-15-12-16(2)14-22(13-15)17-8-10-21(11-9-17)20(23)18-6-4-5-7-19(18)24-3/h4-7,15-17H,8-14H2,1-3H3 |
Clave InChI |
IHQWZVGNHFCNKW-UHFFFAOYSA-N |
SMILES |
CC1CC(CN(C1)C2CCN(CC2)C(=O)C3=CC=CC=C3OC)C |
SMILES canónico |
CC1CC(CN(C1)C2CCN(CC2)C(=O)C3=CC=CC=C3OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(cyclopropylmethyl)(propyl)amino]-N-(3-methoxyphenyl)propanamide](/img/structure/B247028.png)
![3-[benzyl(ethyl)amino]-N-(2,4-dimethoxyphenyl)propanamide](/img/structure/B247031.png)
![N-(2,4-dimethoxyphenyl)-3-[ethyl(2-methyl-2-propenyl)amino]propanamide](/img/structure/B247032.png)
![3-[butyl(methyl)amino]-N-(3,5-dimethoxyphenyl)propanamide](/img/structure/B247036.png)




![3-{[4-(azepan-1-yl)piperidin-1-yl]methyl}-1H-indole](/img/structure/B247043.png)
![1-[1-(4-Chlorobenzyl)piperidin-4-yl]azepane](/img/structure/B247044.png)
![1-[1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine](/img/structure/B247046.png)
![3-({4-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)-1H-indole](/img/structure/B247048.png)
![1-(2-Fluorophenyl)-4-[1-(pyridin-3-ylmethyl)piperidin-4-yl]piperazine](/img/structure/B247050.png)
![1-[1-(2-Ethoxybenzyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine](/img/structure/B247052.png)